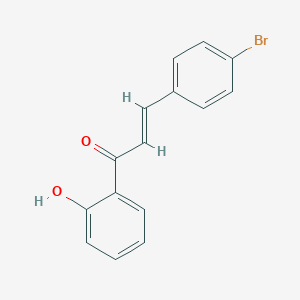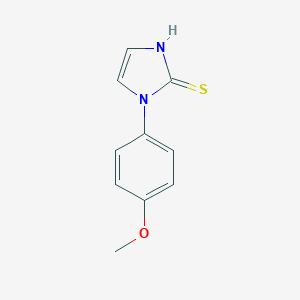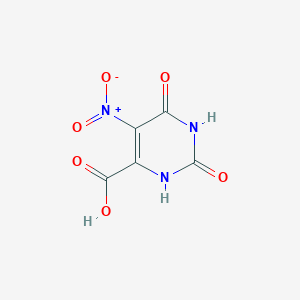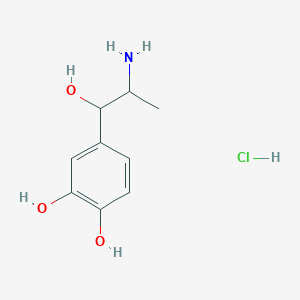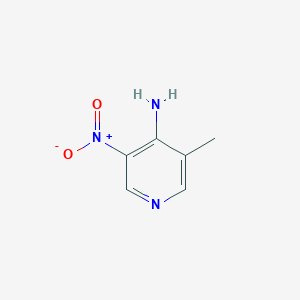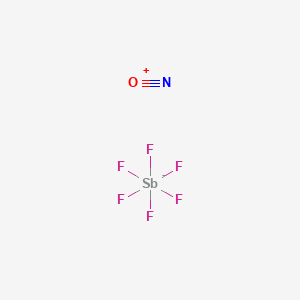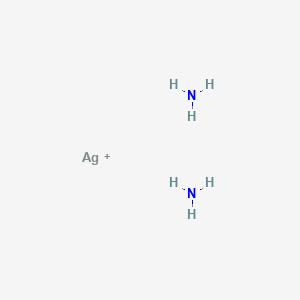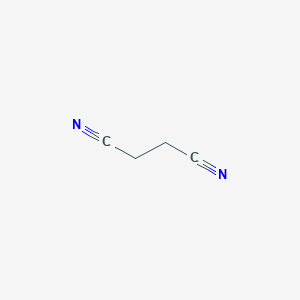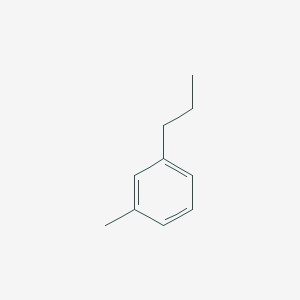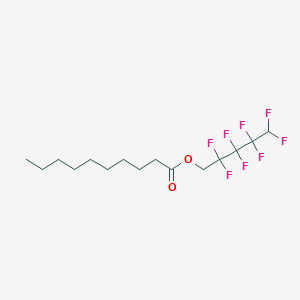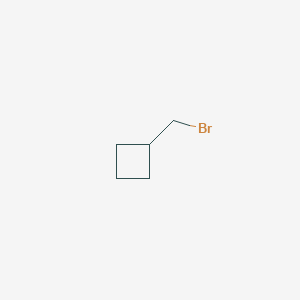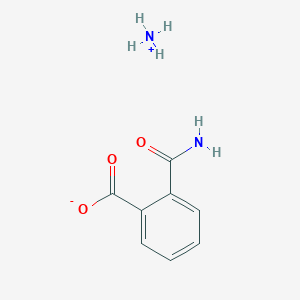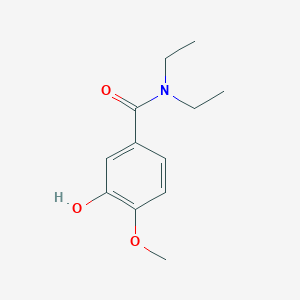![molecular formula C13H21NO2S2 B093090 Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- CAS No. 18922-54-8](/img/structure/B93090.png)
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that contains a sulfilimine group, which is a relatively uncommon functional group in organic chemistry. The unique properties of sulfilimine make it an interesting subject of study, and researchers have been exploring its synthesis, mechanism of action, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of sulfilimine is not well understood, but researchers have proposed that it may interact with proteins through the formation of covalent bonds. This interaction may result in the inhibition of enzyme activity or the disruption of protein-protein interactions. Further research is needed to fully understand the mechanism of action of sulfilimine.
Effets Biochimiques Et Physiologiques
Studies have shown that sulfilimine derivatives can have a variety of biochemical and physiological effects. For example, sulfilimine derivatives have been shown to inhibit the activity of certain enzymes involved in cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been shown to have antimicrobial properties, making them potential candidates for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of sulfilimine is its relative ease of synthesis, which allows researchers to produce large quantities of this compound for further study. Additionally, the unique properties of sulfilimine make it an interesting subject of study, and researchers have been able to explore its potential applications in various fields. However, one limitation of sulfilimine is its lack of solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on sulfilimine. One area of interest is the development of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, researchers may explore the use of sulfilimine derivatives as building blocks in the synthesis of novel materials with unique properties. Further research is also needed to fully understand the mechanism of action of sulfilimine and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of sulfilimine involves the reaction of a sulfonyl chloride with an amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the sulfilimine group. The synthesis of sulfilimine is relatively straightforward, and researchers have been able to produce large quantities of this compound for further study.
Applications De Recherche Scientifique
Sulfilimine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Researchers have explored the use of sulfilimine derivatives as inhibitors of enzymes involved in various diseases, such as cancer and Alzheimer's disease. Additionally, sulfilimine derivatives have been used as building blocks in the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
18922-54-8 |
|---|---|
Nom du produit |
Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]- |
Formule moléculaire |
C13H21NO2S2 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-[di(propan-2-yl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S2/c1-10(2)17(11(3)4)14-18(15,16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
Clé InChI |
LOROWSYNFCQEIE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=S(C(C)C)C(C)C |
Autres numéros CAS |
18922-54-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



